N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide
Description
N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a benzamide derivative featuring a 3-methyl-1,2,4-oxadiazole substituent linked via an amino-oxoethyl bridge. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and ability to engage in hydrogen bonding, making it a valuable scaffold in drug design . The compound’s synthesis likely involves coupling a benzamide precursor with a 3-methyl-1,2,4-oxadiazole-containing intermediate under mild alkaline conditions, as evidenced by similar protocols using Cs₂CO₃ in DMF .
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylamino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-16-12(20-17-9)8-14-11(18)7-15-13(19)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELJHAGDVQVRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with appropriate amines and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide exhibited selective cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value indicating moderate activity .
Case Study:
In a comparative study of oxadiazole derivatives, this compound was synthesized and tested alongside other compounds. The results showed that this compound had a higher selectivity index compared to standard chemotherapeutics like cisplatin .
2. Neuroprotective Effects
Another significant application of this compound is in neuroprotection. Research has indicated that oxadiazole derivatives can modulate tau protein aggregation, which is implicated in neurodegenerative diseases like Alzheimer's disease. The ability of this compound to inhibit tau aggregation suggests potential therapeutic benefits for tauopathies .
Case Study:
A study involving animal models of Alzheimer's disease showed that treatment with this compound resulted in reduced tau pathology and improved cognitive function as measured by behavioral tests .
Synthetic Applications
Beyond its biological applications, this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to be modified into various derivatives that can be explored for additional pharmacological activities.
Table: Synthetic Derivatives and Their Potential Applications
| Derivative Name | Potential Application |
|---|---|
| 4-(5-Methylthiazolyl)-N-(...) | Antimicrobial activity |
| 3-Amino-N-(...) | Anti-inflammatory properties |
| N-[2-(3-Methyl...]-glycinamide | Antidiabetic effects |
Mechanism of Action
The mechanism of action of N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
The structural and functional uniqueness of N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide can be contextualized by comparing it to analogues with variations in three key domains:
- Heterocyclic core (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole or isoxazole)
- Linker group (e.g., amino-oxoethyl vs. thioether or ester)
- Substituent modifications (e.g., methyl groups, nitro groups, or aromatic systems).
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- Heterocycle Stability : 1,2,4-oxadiazoles (as in the target compound) exhibit greater metabolic stability compared to 1,3,4-oxadiazoles due to reduced ring strain and enhanced resonance stabilization .
- Linker Flexibility: The amino-oxoethyl group in the target compound provides a polar, hydrogen-bond-capable linker, whereas thioether linkers (e.g., in compound 45 ) may enhance lipophilicity and membrane permeability .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in derivatives) or aromatic extensions (e.g., benzoxazole in ) can modulate electronic properties and binding affinities.
Pharmacological Implications
Table 2: Functional Comparisons Based on Structural Features
Key Insights :
- Thioether-linked analogues (e.g., compound 45 ) show broader therapeutic applications, possibly due to improved pharmacokinetic profiles.
Biological Activity
N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of oxadiazole derivatives, characterized by the presence of both oxadiazole and benzamide moieties. Its IUPAC name is N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylamino]-2-oxoethyl]benzamide. The molecular formula is , and its molecular weight is approximately 270.28 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-oxadiazole with appropriate amines and benzoyl chloride under controlled conditions. Common solvents include dichloromethane or acetonitrile, with triethylamine often used as a base to neutralize hydrochloric acid produced during the reaction.
Antimicrobial Properties
Recent studies have highlighted the potential of this compound as an antimicrobial agent. In a comparative study against various pathogens, this compound exhibited notable inhibitory effects against both bacterial and fungal strains.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Standard Antibiotic | E. coli | 30 |
| N-(2...benzamide | E. coli | 29 |
| N-(2...benzamide | S. aureus | 28 |
| Other Compounds | E. coli | 18 - 19 |
The results indicate that this compound has strong antibacterial activity comparable to standard antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, N-(2...benzamide has shown promise in anticancer research. The mechanism of action appears to involve inhibition of specific kinases associated with cancer cell proliferation. For instance, studies indicate that the compound can effectively inhibit RET kinase activity, which is crucial in various cancers.
Table 2: Anticancer Activity Assessment
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2...benzamide | A431 (Skin Cancer) | <10 |
| Standard Drug (Doxorubicin) | A431 | <5 |
These findings suggest that N-(2...benzamide may serve as a lead compound for further development in cancer therapeutics .
The biological activity of N-(2...benzamide can be attributed to its interaction with specific molecular targets. The oxadiazole ring is believed to engage with enzymes and receptors involved in critical biological pathways. For example, it may inhibit kinase activity by forming hydrogen bonds with key amino acids in the active site of the enzyme .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Antimicrobial Study : A study evaluated the efficacy of N-(2...benzamide against a panel of pathogens, demonstrating significant antibacterial activity comparable to established antibiotics.
- Cancer Cell Proliferation : Another study focused on its ability to inhibit cancer cell growth in vitro, revealing promising results that warrant further investigation into its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step reactions, including amide bond formation and oxadiazole ring cyclization. Key steps include coupling the benzamide moiety with a 3-methyl-1,2,4-oxadiazole intermediate via a 2-oxoethyl linker. Optimization may involve microwave-assisted synthesis to enhance efficiency (reducing reaction time) or refluxing in polar aprotic solvents like dimethylformamide (DMF) with bases (e.g., potassium carbonate) to improve yields . Catalysts such as dibutyltin oxide have been used in analogous cycloaddition reactions to minimize by-products .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?
- NMR Spectroscopy : The amide proton (NH) typically appears as a singlet near δ 8.5–9.5 ppm, while the methyl group on the oxadiazole ring resonates around δ 2.5–3.0 ppm. Aromatic protons in the benzamide moiety show signals at δ 7.3–8.0 ppm .
- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should align with the molecular formula C₁₄H₁₅N₅O₃ (calculated m/z ~325.3). Fragmentation patterns may reveal cleavage at the amide bond or oxadiazole ring .
- Infrared (IR) Spectroscopy : Stretching vibrations for the amide carbonyl (1650–1700 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) are critical markers .
Q. What are the common impurities or by-products formed during synthesis, and how can they be identified?
- Common impurities include unreacted starting materials (e.g., benzamide precursors) or hydrolyzed oxadiazole derivatives. By-products like N-((1-(2-(methylamino)-2-oxoethyl)-1H-tetrazol-5-yl)(1H-tetrazol-5-yl)methyl)-benzamide have been observed in analogous reactions due to competing cycloadditions . Techniques like TLC (to monitor reaction progress) and HPLC (for purity assessment) are recommended. Mass spectrometry can differentiate by-products based on molecular weight discrepancies .
Advanced Research Questions
Q. How can researchers investigate the compound's reactivity at the oxadiazole and amide functional groups?
- The oxadiazole ring is susceptible to nucleophilic attack at the C-5 position, while the amide group may undergo hydrolysis under acidic or basic conditions. Reactivity studies could involve:
- Hydrolysis : Treating the compound with HCl/NaOH to assess oxadiazole ring stability and identify degradation products via LC-MS .
- Alkylation/Reduction : Testing reactions with alkyl halides or reducing agents (e.g., LiAlH₄) to modify the oxadiazole moiety.
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at reactive sites .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound?
- Contradictory data (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions (pH, temperature) or compound purity. Strategies include:
- Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .
- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing the methyl group on the oxadiazole) to isolate structure-activity relationships (SAR) .
- Molecular Dynamics Simulations : Predict binding conformations with target proteins (e.g., kinases) to rationalize discrepancies .
Q. How can computational methods like molecular docking be applied to predict target interactions?
- Target Identification : Use pharmacophore modeling to screen databases (e.g., ChEMBL) for proteins with compatible binding pockets. The oxadiazole and benzamide moieties may target enzymes like poly(ADP-ribose) polymerase (PARP) or kinases .
- Docking Workflow :
Prepare the compound’s 3D structure (optimized via DFT or molecular mechanics).
Dock into crystal structures of candidate targets (e.g., PDB ID 3L9M for PARP) using AutoDock Vina.
Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
